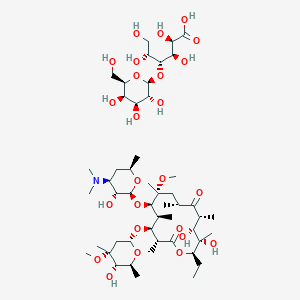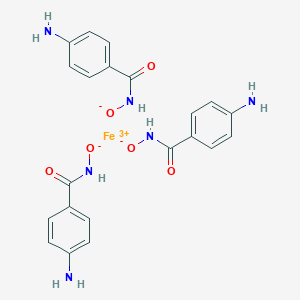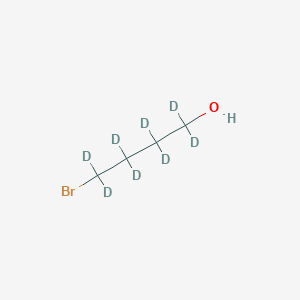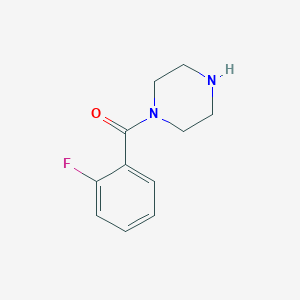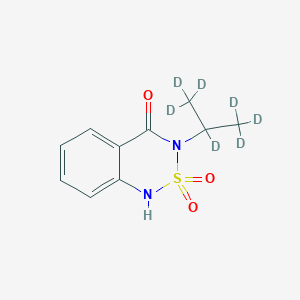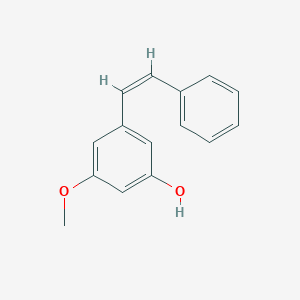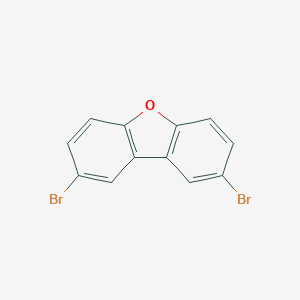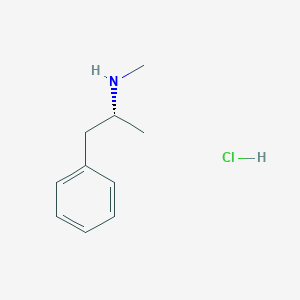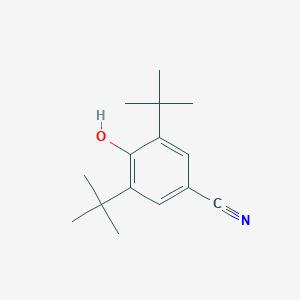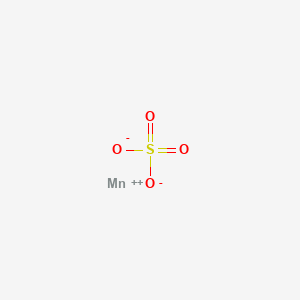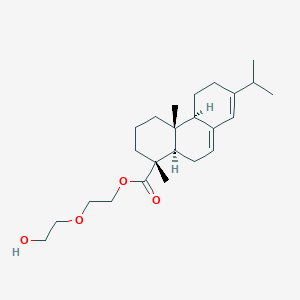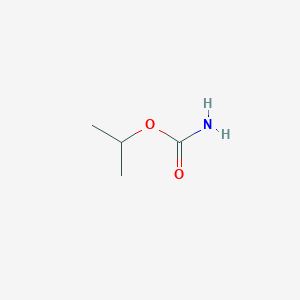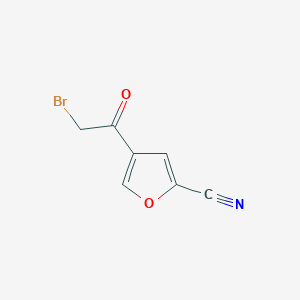
4-(2-Bromoacetyl)furan-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoacetyl)furan-2-carbonitrile, also known as BFCN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the furan family and has a molecular formula of C7H4BrNO2.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoacetyl)furan-2-carbonitrile has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. In addition, it has been found to be a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the inhibition of PKC. PKC is an important enzyme that plays a key role in the regulation of cell growth and differentiation. Inhibition of PKC can lead to the induction of apoptosis, which is a process of programmed cell death. This makes this compound a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antifungal and antibacterial properties. In addition, it has been found to inhibit the activity of PKC, which is an important enzyme involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Bromoacetyl)furan-2-carbonitrile in lab experiments is its potent inhibitory effect on PKC. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Bromoacetyl)furan-2-carbonitrile. One direction is to further investigate its potential as an anticancer drug. Another direction is to study its potential as an antifungal and antibacterial agent. In addition, future research can focus on improving the solubility of this compound to make it more useful in lab experiments. Finally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the reaction of furan-2-carbonitrile with bromoacetyl bromide in the presence of a base. The reaction proceeds via the substitution of the bromine atom on the bromoacetyl bromide with the nitrile group of furan-2-carbonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
CAS-Nummer |
133674-76-7 |
|---|---|
Molekularformel |
C7H4BrNO2 |
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
4-(2-bromoacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2 |
InChI-Schlüssel |
OEZNMATZKREWPW-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)CBr)C#N |
Kanonische SMILES |
C1=C(OC=C1C(=O)CBr)C#N |
Synonyme |
2-Furancarbonitrile, 4-(bromoacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



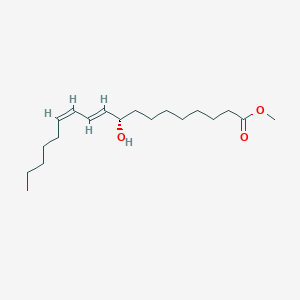
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
